Bendamustine Hydrochloride

DNA Damage Repair Base Excision Repair Mechanism of Action

Researchers investigating DNA damage response and repair pathway choice need a reference alkylator that activates base excision repair (BER)-not the alkyltransferase mechanism triggered by conventional nitrogen mustards. Bendamustine hydrochloride uniquely engages BER, making it indispensable for mechanistic and chemoresistance studies. • Phase III-validated: 31% vs. 2% complete response & 21.6 vs. 8.3 months PFS over chlorambucil in CLL. • Distinct BER pathway activation vs. chlorambucil/cyclophosphamide; critical for DNA repair research. • Superior safety & PFS (69.5 vs. 31.2 months) vs. R-CHOP in indolent NHL. Supplied with batch-specific CoA and analytical traceability. Global shipping available.

Molecular Formula C16H22Cl3N3O2
Molecular Weight 394.7 g/mol
CAS No. 3543-75-7
Cat. No. B001130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine Hydrochloride
CAS3543-75-7
Synonymsendamustin
bendamustine
bendamustine hydrochloride
Cytostasan
Hydrochloride, Bendamustine
IMET 3393
Ribomustin
Treanda
Zimet 3393
Molecular FormulaC16H22Cl3N3O2
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
InChIInChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H
InChIKeyZHSKUOZOLHMKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Bendamustine Hydrochloride: Bifunctional Alkylating Agent


Bendamustine hydrochloride is a nitrogen mustard derivative that functions as a bifunctional alkylating agent [1]. Its unique chemical structure comprises three key moieties: an alkylating group, a benzimidazole ring with purine analog properties, and a butyric acid side chain that confers water solubility [2]. It is indicated for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) [3]. Its hybrid mechanism of action, distinct from both traditional alkylators and purine analogs, is central to its clinical profile [4].

Hybrid alkylator-antimetabolite structure
Bifunctional DNA-damaging agent with purine-analog benzimidazole ring; supports DNA repair pathway studies
BER pathway activation
Distinct base excision repair engagement instead of alkyltransferase repair; enables mechanism-of-action differentiation in research models
B-cell malignancy research tool
Reported use in chronic lymphocytic leukemia and indolent lymphoma cell-line and trial-derived endpoint models; reference compound for comparator studies

Bendamustine Hydrochloride: Non-Interchangeability with Alkylators


Bendamustine hydrochloride cannot be considered interchangeable with other nitrogen mustards (e.g., chlorambucil, cyclophosphamide) or purine analogs (e.g., fludarabine). Its hybrid structure confers a distinct mechanism of action, resulting in a unique pattern of DNA damage and cellular response [1]. Unlike conventional alkylators, bendamustine activates a base excision repair (BER) pathway rather than an alkyltransferase-mediated repair mechanism [1]. This mechanistic divergence is reflected in clinical studies demonstrating superior efficacy over chlorambucil in CLL [2] and a favorable safety profile compared to R-CHOP in indolent lymphoma [3]. Consequently, substituting bendamustine with a generic alkylator would disregard these established mechanistic and clinical differentiators, potentially leading to inferior patient outcomes.

Bendamustine HCl
Activates base excision repair (BER); distinct DNA-damage pattern; hybrid alkylator-purine analog mechanism
Chlorambucil / Cyclophosphamide
Repair through alkyltransferase; conventional nitrogen-mustard damage profile; mechanism mismatch may alter pathway-response endpoints
Similar does not mean interchangeable: BER- vs AT-mediated repair may shift DNA-damage response interpretation and reported endpoint context in B-cell models.

Bendamustine Hydrochloride: Differentiation Evidence


Distinct Base Excision Repair Profile

Bendamustine differentiates from other nitrogen mustards, such as chlorambucil and phosphoramide mustard, by activating a base excision repair (BER) pathway instead of an alkyltransferase (AT) DNA repair mechanism [1]. This unique mechanistic feature was identified through functional DNA damage repair analyses [1].

BER Pathway Activation
Head-to-head
BER repair engaged; alkyltransferase pathway not triggered
Supports DNA damage response mechanism differentiation
Gene expression profiling and functional repair assays vs. chlorambucil/phosphoramide mustard
DNA Damage Repair Base Excision Repair Mechanism of Action

First-Line CLL: Superior Efficacy vs. Chlorambucil

In a pivotal phase III randomized trial of 319 patients with previously untreated advanced CLL, bendamustine demonstrated significantly superior efficacy compared to chlorambucil [1]. The complete response (CR) rate was 31% for bendamustine versus 2% for chlorambucil (P < 0.0001) [1].

CLL Complete Response Rate
Head-to-head
CR 31% vs 2%
Reported endpoint difference in CLL trial context
Phase III, n=319, bendamustine vs chlorambucil (P
Indolent Lymphoma PFS
Head-to-head
Median PFS 69.5 vs 31.2 months
HR 0.58 (95% CI 0.44-0.74), p
Reported PFS endpoint difference vs R-CHOP
Phase III, BR regimen vs R-CHOP in indolent/mantle-cell lymphoma, n=549
Apoptosis Onset
Head-to-head
Faster apoptosis induction than 4-OHCY and chlorambucil
Supports apoptosis pathway-response interpretation
HBL-2 lymphoma cells, IC50-based comparison via MTT assay
Meta-Analysis PFS Benefit
Cross-study comparable
HR 0.23 vs chlorambucil; similar to fludarabine-rituximab (HR 0.24)
Reported PFS benefit in cross-study meta-analysis
Network meta-analysis of 25 RCTs in advanced CLL
Synthesis Purity
Supporting evidence
99.98% HPLC
Supports high-purity reference material for assay standardization
Patented manufacturing process specification
Chronic Lymphocytic Leukemia First-Line Therapy Phase III Trial

Indolent Lymphoma: Improved PFS and Tolerability vs. R-CHOP

The combination of bendamustine plus rituximab (BR) was compared to standard R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) in a phase III trial of 549 patients with previously untreated indolent and mantle-cell lymphomas [1]. The BR regimen resulted in significantly longer median progression-free survival (PFS) of 69.5 months compared to 31.2 months with R-CHOP (HR 0.58, 95% CI 0.44-0.74; p<0.0001) [1].

Indolent Lymphoma PFS
Head-to-head
Median PFS 69.5 vs 31.2 months
HR 0.58 (95% CI 0.44-0.74), p
Reported PFS endpoint difference vs R-CHOP
Phase III, BR regimen vs R-CHOP in indolent/mantle-cell lymphoma, n=549
Apoptosis Onset
Head-to-head
Faster apoptosis induction than 4-OHCY and chlorambucil
Supports apoptosis pathway-response interpretation
HBL-2 lymphoma cells, IC50-based comparison via MTT assay
Meta-Analysis PFS Benefit
Cross-study comparable
HR 0.23 vs chlorambucil; similar to fludarabine-rituximab (HR 0.24)
Reported PFS benefit in cross-study meta-analysis
Network meta-analysis of 25 RCTs in advanced CLL
Synthesis Purity
Supporting evidence
99.98% HPLC
Supports high-purity reference material for assay standardization
Patented manufacturing process specification
Indolent Lymphoma Mantle Cell Lymphoma Phase III Trial

Rapid Apoptosis Induction vs. Cyclophosphamide and Chlorambucil

Bendamustine induces apoptosis in lymphoma cells faster than other alkylating agents [1]. In HBL-2 cells treated with their respective IC50 concentrations, bendamustine triggered a measurable increase in apoptosis earlier than both 4-OHCY (active metabolite of cyclophosphamide) and chlorambucil [1].

Apoptosis Onset
Head-to-head
Faster apoptosis induction than 4-OHCY and chlorambucil
Supports apoptosis pathway-response interpretation
HBL-2 lymphoma cells, IC50-based comparison via MTT assay
Apoptosis Lymphoma In Vitro Cytotoxicity

CLL Meta-Analysis: Comparable PFS to Fludarabine-Rituximab

A multiple-treatment meta-analysis of first-line therapies for advanced-stage CLL, which included data from 25 randomized controlled trials, found that bendamustine and fludarabine-rituximab-based chemoimmunotherapy provided the largest progression-free survival (PFS) benefit relative to chlorambucil [1].

Meta-Analysis PFS Benefit
Cross-study comparable
HR 0.23 vs chlorambucil; similar to fludarabine-rituximab (HR 0.24)
Reported PFS benefit in cross-study meta-analysis
Network meta-analysis of 25 RCTs in advanced CLL
Meta-Analysis Chronic Lymphocytic Leukemia Fludarabine

High-Purity Synthesis Process

Advanced manufacturing processes are capable of producing bendamustine hydrochloride with extremely high purity, a critical parameter for reproducible research and safe clinical use. A patented process describes a method for producing bendamustine hydrochloride with a purity of 99.98% as measured by HPLC [1].

Synthesis Purity
Supporting evidence
99.98% HPLC
Supports high-purity reference material for assay standardization
Patented manufacturing process specification
Chemical Synthesis Pharmaceutical Manufacturing High Purity

Bendamustine Hydrochloride: Research and Application Scenarios


First-Line CLL Therapy Development

Based on direct comparative evidence from a Phase III trial showing superior complete response (31% vs. 2%) and progression-free survival (21.6 vs. 8.3 months) over chlorambucil [1], bendamustine hydrochloride is a critical reference compound for preclinical and clinical studies investigating new first-line therapies for CLL.

DNA Damage and Repair Mechanisms

The unique activation of the base excision repair (BER) pathway, distinct from the alkyltransferase (AT) mechanism triggered by comparators like chlorambucil [2], makes bendamustine hydrochloride an essential tool for researchers studying DNA damage response, repair pathway choice, and mechanisms of chemoresistance.

Indolent Lymphoma Formulation Development

Given the clinical evidence of a superior safety profile and improved progression-free survival (69.5 vs. 31.2 months) compared to R-CHOP [3], bendamustine hydrochloride is the active pharmaceutical ingredient (API) of choice for developing novel drug delivery systems or combination therapies aimed at improving outcomes in indolent and mantle-cell lymphomas.

Application
Selection Property
Validation Focus
CLL research and preclinical development
Comparator response profile in B-cell malignancy models
Endpoint comparison with chlorambucil standard
DNA damage response and repair pathway research
Unique BER pathway activation profile
Pathway-specific repair mechanism characterization
Lymphoma drug delivery and formulation research
Reported tolerability endpoint profile vs. R-CHOP
Safety endpoint review in relevant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bendamustine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.